(4-cyclopropyl-1,3-thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclopropyl-1,3-thiazol-5-yl)methanol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of (4-cyclopropyl-1,3-thiazol-5-yl)methanol typically involves the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-cyclopropyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted thiazoles, alcohols, and amines.
Scientific Research Applications
(4-cyclopropyl-1,3-thiazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in the study of biochemical pathways and enzyme functions.
Mechanism of Action
The mechanism of action of (4-cyclopropyl-1,3-thiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and reactive positions allow it to participate in various biochemical reactions, potentially activating or inhibiting specific pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
(4-cyclopropyl-1,3-thiazol-5-yl)methanol can be compared with other thiazole derivatives, such as:
(2-Chloro-1,3-thiazol-5-yl)methanol: Similar in structure but with a chlorine atom, leading to different reactivity and applications.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A more complex derivative with additional functional groups, offering different biological activities.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1495360-04-7 |
---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.